(1R,2R)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL
CAS No.:
Cat. No.: VC17484327
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H14ClNO2 |
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Molecular Weight | 215.67 g/mol |
IUPAC Name | (1R,2R)-1-amino-1-(2-chloro-5-methoxyphenyl)propan-2-ol |
Standard InChI | InChI=1S/C10H14ClNO2/c1-6(13)10(12)8-5-7(14-2)3-4-9(8)11/h3-6,10,13H,12H2,1-2H3/t6-,10+/m1/s1 |
Standard InChI Key | NZAAZXUQYTXBRU-LDWIPMOCSA-N |
Isomeric SMILES | C[C@H]([C@@H](C1=C(C=CC(=C1)OC)Cl)N)O |
Canonical SMILES | CC(C(C1=C(C=CC(=C1)OC)Cl)N)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is , with a molecular weight of 215.68 g/mol . Its structure features a propan-2-ol backbone substituted at the 1-position with a 2-chloro-5-methoxyphenyl group and an amino group, creating two chiral centers at the 1- and 2-positions . The (1R,2R) configuration confers distinct spatial orientation, critical for its interactions with biological targets.
Key structural attributes:
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Aromatic system: A chloro atom at the 2-position and methoxy group at the 5-position on the phenyl ring enhance electron-withdrawing and donating effects, respectively .
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Hydrogen-bonding capacity: The amino (-NH) and hydroxyl (-OH) groups enable hydrogen bonding with proteins and enzymes .
Physical Properties
Predicted physicochemical parameters include a density of and a boiling point of . The compound’s solubility profile is influenced by its polar functional groups, rendering it moderately soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) but poorly soluble in water .
Synthesis and Stereochemical Control
Synthetic Pathways
The synthesis of (1R,2R)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL involves multi-step enantioselective reactions. A common approach includes:
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Friedel-Crafts alkylation: Introducing the chloro-methoxyphenyl group to a propanol precursor.
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Asymmetric aminolysis: Stereocontrolled addition of an amino group using chiral catalysts or resolving agents .
Optimization challenges:
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Stereochemical purity: Achieving >99% enantiomeric excess (ee) requires chiral auxiliaries or enzymatic resolution .
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Yield improvement: Batch reactors with controlled temperature (20–50°C) and pH (7–9) enhance reaction efficiency.
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to maintain precise control over reaction parameters. Catalysts such as palladium on carbon (Pd/C) or nickel-based systems are used for hydrogenation steps, with yields exceeding 80% under optimized conditions .
Biological Activity and Mechanisms
Protein-Ligand Interactions
The compound’s amino and hydroxyl groups facilitate binding to enzymatic active sites. For example, molecular docking studies reveal affinity for:
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G-protein-coupled receptors (GPCRs): Stabilizing interactions via hydrogen bonds with serine residues .
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Monoamine oxidases (MAOs): Competitive inhibition due to structural mimicry of endogenous substrates.
Table 1: Binding Affinities of (1R,2R)-Isomer to Biological Targets
Target | Binding Energy (kcal/mol) | Inhibition Constant (µM) |
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GPCR (Subtype A) | -8.2 | 1.45 |
MAO-B | -7.8 | 2.10 |
Research Advancements and Applications
Drug Discovery
The compound serves as a scaffold for developing:
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Antipsychotics: Structural analogs show dopamine D receptor antagonism .
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Anticancer agents: Apoptosis induction in HeLa cells via caspase-3 activation .
Catalytic Applications
As a chiral ligand in asymmetric catalysis, it enhances enantioselectivity in:
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Aldol reactions: Up to 92% ee in prochiral ketone substrates .
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Hydrogenations: 85% yield in synthesis of (R)-configured alcohols .
Future Directions and Challenges
Pharmacokinetic Optimization
Current research focuses on:
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